molecular formula C9H6Cl3N5O B15111135 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B15111135
M. Wt: 306.5 g/mol
InChI Key: XZFVXVWWUVLSMI-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

    Introduction of the Trichloroacetamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the trichloroacetamide group, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens and nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Oxidized tetrazole derivatives.

    Reduction Products: Amine derivatives of the trichloroacetamide group.

    Substitution Products: Various substituted phenyl-tetrazole derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.

    Material Science: The unique electronic properties of the tetrazole ring make this compound valuable in the development of advanced materials, such as energetic materials and coordination polymers.

    Biological Research: The compound’s potential biological activities, including antibacterial and antifungal properties, are of interest for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
  • 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles

Comparison: 2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct electronic and steric properties compared to other tetrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H6Cl3N5O

Molecular Weight

306.5 g/mol

IUPAC Name

2,2,2-trichloro-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C9H6Cl3N5O/c10-9(11,12)8(18)14-6-2-1-3-7(4-6)17-5-13-15-16-17/h1-5H,(H,14,18)

InChI Key

XZFVXVWWUVLSMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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